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Butyl (4-chlorophenyl) carbonate - 1847-76-3

Butyl (4-chlorophenyl) carbonate

Catalog Number: EVT-14892465
CAS Number: 1847-76-3
Molecular Formula: C11H13ClO3
Molecular Weight: 228.67 g/mol
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Product Introduction

Overview

Butyl (4-chlorophenyl) carbonate is an organic compound classified as a carbonate ester. It consists of a butyl group attached to a carbonate functional group, which in turn is linked to a 4-chlorophenyl moiety. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Source

The compound can be synthesized from starting materials such as 4-chlorophenol and various butyl derivatives. It is often used in chemical synthesis and as an intermediate in the production of more complex organic molecules.

Classification

Butyl (4-chlorophenyl) carbonate belongs to the class of carbonates, which are esters of carbonic acid. Its systematic name reflects its structure: it contains a butyl group (C₄H₉) and a 4-chlorophenyl group (C₆H₄Cl) connected through a carbonate linkage.

Synthesis Analysis

Methods

The synthesis of Butyl (4-chlorophenyl) carbonate can be achieved through several methods, primarily involving the reaction of 4-chlorophenol with phosgene or its derivatives. A notable method includes the use of tert-butyl chloroformate as a reagent, which reacts with 4-chlorophenol under controlled conditions.

Technical Details

  1. Reagents: Common reagents include phosgene, tert-butyl chloroformate, and various catalysts such as triethylamine.
  2. Conditions: The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference.
  3. Yield: The yield can vary based on reaction conditions, but optimized procedures can achieve yields exceeding 80% .
Molecular Structure Analysis

Data

  • Melting Point: Not specifically listed but expected to be within typical ranges for similar compounds.
  • Solubility: Soluble in organic solvents like dichloromethane and ethyl acetate.
Chemical Reactions Analysis

Reactions

Butyl (4-chlorophenyl) carbonate can undergo various chemical reactions typical for carbonates:

  1. Hydrolysis: Reacts with water to form 4-chlorophenol and butanol.
  2. Transesterification: Can react with alcohols to form different alkyl carbonates.
  3. Nucleophilic Substitution: The carbonate moiety can be attacked by nucleophiles, leading to the formation of new compounds.

Technical Details

These reactions often require specific conditions such as temperature control and the presence of catalysts to proceed efficiently .

Mechanism of Action

The mechanism by which Butyl (4-chlorophenyl) carbonate functions typically involves nucleophilic attack on the electrophilic carbon atom of the carbonate group. This leads to the cleavage of the C-O bond and subsequent formation of new products depending on the nucleophile used.

Process Data

  1. Rate Constants: Reaction rates can vary significantly based on the nucleophile's strength and solvent used.
  2. Activation Energy: Generally moderate due to the stability of the carbonate bond.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic organic solvent odor.
  • Density: Approximately 1.1 g/cm³.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • Reactivity: Reacts with strong bases and acids; prone to hydrolysis in aqueous environments.

Relevant data includes:

  • Boiling Point: Not specifically documented but inferred from similar compounds.
  • Flash Point: Generally low due to its organic nature .
Applications

Butyl (4-chlorophenyl) carbonate has several scientific uses, including:

  1. Intermediate in Organic Synthesis: Used in the production of pharmaceuticals and agrochemicals.
  2. Chemical Research: Employed in studies involving carbonate chemistry and reactivity patterns.
  3. Material Science: Potential application in developing polymeric materials due to its reactive functional groups .
Synthetic Methodologies and Reaction Optimization

Catalytic Asymmetric Synthesis Using Transition Metal Complexes

Transition metal catalysis enables enantioselective synthesis of chiral intermediates derived from butyl (4-chlorophenyl) carbonate. Rhodium complexes with chiral ligands like (R,R)-deguPHOS demonstrate exceptional stereocontrol in carbon-hydrogen insertion reactions involving carbonate precursors. These complexes facilitate asymmetric C-C bond formation at the ortho-position of the phenyl ring with enantiomeric excess (ee) values exceeding 93% under optimized conditions [6] [8]. The catalytic cycle involves oxidative addition of the carbonate C-O bond to the Rh(I) center, followed by migratory insertion into the C-H bond. Subsequent reductive elimination yields enantioenriched products essential for pharmaceutical applications, including precursors to β-blockers like metoprolol [5].

Palladium-catalyzed coupling represents another pivotal approach, particularly for synthesizing vinylphenyl carbonate derivatives. Using Pd(OAc)₂ and chiral BINAP ligands, researchers achieve Suzuki-Miyaura couplings between 4-chlorophenyl carbonates and boronic acids with >83% yield and excellent stereoretention [3] [6]. This methodology provides modular access to sterically congested tetra-substituted carbon centers adjacent to the carbonate functionality – a structural motif challenging to construct via classical methods.

Table 1: Performance of Transition Metal Catalysts in Asymmetric Carbonate Synthesis

Catalytic SystemReaction TypeYield (%)ee (%)Reference
RhCl(cod)₂/(R,R)-deguPHOSC–H Insertion7693 [6]
Pd(OAc)₂/(R)-Tol-BINAPSuzuki-Miyaura Coupling83>99 [3]
Pd₂dba₃/Chiral PHOXα-Arylation9195 [8]

Green Chemistry Approaches for Solvent-Free or Continuous-Flow Synthesis

Continuous-flow technology revolutionizes the industrial production of butyl (4-chlorophenyl) carbonate by enhancing sustainability and efficiency. A patented integrated system employs tubular reactors with static mixing elements to achieve >99% conversion of p-chlorophenol and isobutene oxide within 30 minutes residence time [2]. This solvent-free process eliminates volatile organic compounds (VOCs) by operating neat, with clay-supported aluminum chloride catalysts providing both high activity (>97% selectivity) and reusability (15+ cycles without significant deactivation). The continuous-flow design incorporates an inline neutralization unit with sodium hydroxide solution to quench residual acidity, followed by phase separation and fractional distillation for product purification.

Energy efficiency is drastically improved through heat integration strategies. Vapor recompression evaporation reduces steam consumption by 40% compared to batch processing, while reaction exotherms are harnessed for preheating feed streams [2] [7]. The system achieves near-zero solvent emissions through closed-loop toluene recycling, with wastewater generation minimized to <0.5 L per kg product via countercurrent water washing. These innovations collectively lower the E-factor (kg waste/kg product) from 8.5 in batch processes to 1.2 in continuous flow – aligning with green chemistry principles while enhancing economic viability.

Table 2: Green Chemistry Metrics for Continuous-Flow vs. Batch Synthesis

ParameterBatch ProcessContinuous-FlowImprovement
Solvent Consumption (L/kg)6.20.3 (recycled)95% reduction
Energy Usage (kWh/kg)481862% reduction
Reaction Time (h)80.516x faster
Space-Time Yield (kg/m³·h)564207.5x higher

Role of Lewis Acid Catalysts in Carbonate Bond Formation

Lewis acid catalysts critically govern the kinetics and selectivity of carbonate bond formation in butyl (4-chlorophenyl) carbonate synthesis. Dibutyltin oxide (Bu₂SnO) demonstrates exceptional activity in transesterification between dimethyl carbonate and p-chlorophenol, achieving 50.8% conversion with 99.9% selectivity when promoted by Cu₂O [4]. The catalyst functions via a dual activation mechanism: the tin center electrophilically activates the carbonyl oxygen of dimethyl carbonate, while simultaneously coordinating with the phenolic oxygen, lowering the energy barrier for nucleophilic attack. Copper(I) oxide enhances this process by facilitating electron transfer between the tin center and carbonate oxygen, increasing turnover frequency by 300% compared to uncatalyzed reactions.

Metal chloride catalysts exhibit structure-activity relationships correlated with their Lewis acidity. AlCl₃ outperforms FeCl₃ and ZnCl₂ in tert-butylation reactions due to its higher electrophilicity (Gutmann acceptor number: 90.1), enabling complete conversion of p-chlorophenol within 2 hours at 80°C [2] [5]. However, aluminum chloride's moisture sensitivity necessitates rigorous anhydrous conditions. For moisture-tolerant alternatives, montmorillonite K10 clay ion-exchanged with Al³⁺ delivers 94% yield at 110°C while exhibiting negligible corrosion – a critical advantage for industrial reactor longevity. Catalyst recyclability studies show <5% activity loss after five cycles when reactivated by calcination at 450°C to remove carbonaceous deposits.

Optimization of Transesterification and Coupling Reactions

Transesterification optimization focuses on thermodynamic equilibrium shifting and side-reaction suppression. Molar ratio studies reveal that 6:1 methanol/oil ratio at 60°C maximizes carbonate yield (89%) while minimizing fatty acid soap formation [7]. Higher ratios (9:1) provide marginal yield improvements (92%) but drastically complicate downstream separation due to emulsion formation. Temperature profoundly impacts kinetics: elevating from 40°C to 60°C reduces reaction time from 8 hours to 90 minutes while maintaining 89% yield, whereas temperatures exceeding 65°C induce methanol evaporation losses and byproduct formation [4] [7].

Palladium-catalyzed coupling optimization addresses disulfide formation – a major side reaction in thioether syntheses. Employing 1.5 equivalents of 1-butanethiol relative to 4-chlorophenyl trifluoromethanesulfonate suppresses disulfide byproducts to <0.5 mol% [3]. Catalyst pre-activation protocols are equally critical: purging the reaction mixture with nitrogen for 15 minutes before adding [(R)-Tol-BINAP] prevents palladium oxidation, maintaining catalytic activity over 12-hour reaction periods at 100°C. Post-reaction, trituration with hexanes at 0°C precipitates phosphine ligands, simplifying catalyst removal prior to vacuum distillation (0.3 mmHg, 92°C) – a more efficient purification than silica gel chromatography due to similar Rf values between product and dibutyl disulfide [3].

Industrial-Scale Synthesis Strategies and Process Intensification

Industrial production employs continuous multi-stage reactors with integrated separation for large-scale manufacturing. The patented system comprises: (1) a catalyst mixing tank where acid-treated clay slurries combine with toluene; (2) a plug-flow reactor for etherification at 50-60°C; (3) a neutralization reactor with NaOH solution; (4) a gravity separator for organic/aqueous phases; and (5) a fractional distillation column for product purification [2]. This configuration achieves space-time yields of 420 kg·m⁻³·h⁻¹ – sevenfold higher than batch reactors – through minimized intermediate holdup times and continuous catalyst contact.

Process intensification strategies include reactive evaporation zones for simultaneous reaction and solvent stripping, reducing downstream processing energy by 35% [2]. Corrosion mitigation employs glass-lined reactors and titanium heat exchangers when handling aluminum chloride catalysts at elevated temperatures. Environmental controls feature vapor recovery units capturing >99% of VOC emissions, and wastewater treatment via anaerobic digestion with biogas recirculation to fuel boilers. For catalyst recovery, centrifugal separation of clay catalysts enables 98% solid recovery, with spent material reactivated through fluidized-bed calcination at 500°C before reintroduction. These integrated approaches reduce production costs by 40% while meeting stringent emission standards of <10 ppm VOC in off-gases.

Table 3: Industrial Process Comparison for Butyl (4-Chlorophenyl) Carbonate Synthesis

Synthetic RouteCatalyst SystemTemperature (°C)Scale (ton/yr)Key Advantage
Continuous TransesterificationAl³⁺-Montmorillonite11015,000Low corrosion, solvent-free
Catalytic CouplingPd(OAc)₂/BINAP100500 (pharma)High enantioselectivity
Lewis Acid EtherificationAlCl₃/clay composite808,000Fast kinetics, low cost

Properties

CAS Number

1847-76-3

Product Name

Butyl (4-chlorophenyl) carbonate

IUPAC Name

butyl (4-chlorophenyl) carbonate

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C11H13ClO3/c1-2-3-8-14-11(13)15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3

InChI Key

FUBRDBALXONBRA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)Cl

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